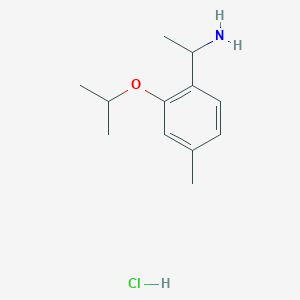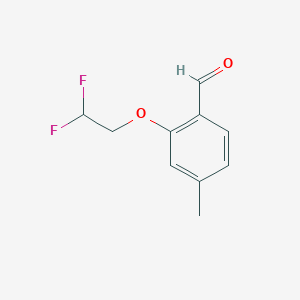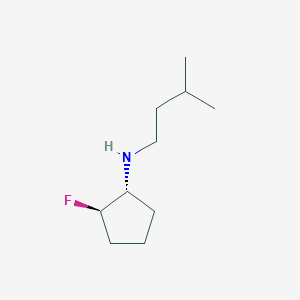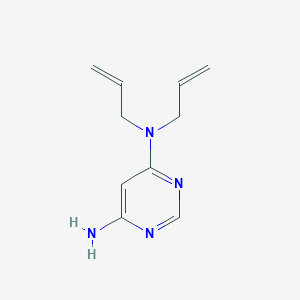![molecular formula C11H11F2NO2 B1531944 1-[(2,5-Difluorophenyl)methyl]azetidine-3-carboxylic acid CAS No. 1339688-61-7](/img/structure/B1531944.png)
1-[(2,5-Difluorophenyl)methyl]azetidine-3-carboxylic acid
Descripción general
Descripción
1-[(2,5-Difluorophenyl)methyl]azetidine-3-carboxylic acid is a useful research compound. Its molecular formula is C11H11F2NO2 and its molecular weight is 227.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Metal–Organic Frameworks in Catalysis
Research has identified a unique porous framework assembled by nano-sized cages, demonstrating promising applications in environmental protection. Notably, these frameworks have shown efficiency as heterogeneous catalysts for CO2 conversion with aziridines in a solvent-free system, suggesting a potential application in catalysis involving azetidine compounds (Xu et al., 2016).
Multicomponent Coupling Reactions
A study reported the synthesis of N-aryl β-amino alcohol derivatives via a transition-metal-free, three-component coupling involving N-substituted aziridines, arynes, and water. This process, promoted by trifluoroacetic acid, also applies to azetidines, yielding N-aryl γ-amino alcohol derivatives, indicating the versatility of azetidine-based compounds in synthetic organic chemistry (Roy et al., 2015).
Synthetic Building Blocks in Medicinal Chemistry
Protected 3-haloazetidines have been prepared as versatile building blocks in medicinal chemistry. These intermediates facilitate the synthesis of valuable azetidine-3-carboxylic acid derivatives, illustrating the critical role of azetidine compounds in drug development and synthesis of complex molecules (Ji et al., 2018).
Enantioselective Functionalization
A Pd(II)-catalyzed enantioselective α-C–H coupling of amines, including azetidines, has been developed. This method provides high enantioselectivities and exclusive regioselectivity, facilitating the synthesis of α-arylated amines. It extends the utility of azetidine compounds in creating bioactive molecules and pharmaceuticals with high stereochemical precision (Jain et al., 2016).
Iminosugars Synthesis from D-Glucose
The synthesis of azetidine iminosugars from d-glucose has demonstrated significant glycosidase inhibitory activity. These findings highlight the potential of azetidine-based iminosugars in developing therapeutic agents for diseases related to glycosidase activity (Lawande et al., 2015).
Mecanismo De Acción
Target of Action
Many compounds with similar structures are known to interact with various receptors in the body, influencing their function .
Mode of Action
Without specific information on this compound, it’s difficult to say exactly how it interacts with its targets. Many similar compounds work by binding to specific receptors, altering their function and leading to changes in cellular activity .
Biochemical Pathways
Again, without specific information, it’s hard to say exactly which biochemical pathways this compound might affect. Compounds with similar structures are often involved in a wide range of biochemical processes, from signal transduction to metabolic regulation .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of a compound depend on its specific chemical structure. Without specific information on “1-[(2,5-Difluorophenyl)methyl]azetidine-3-carboxylic acid”, it’s hard to predict its pharmacokinetic properties .
Result of Action
The molecular and cellular effects of this compound would depend on its specific targets and mode of action. Without this information, it’s difficult to predict the exact effects .
Action Environment
The action, efficacy, and stability of a compound can be influenced by a variety of environmental factors, including temperature, pH, and the presence of other compounds. Without specific information on “this compound”, it’s hard to say exactly how these factors might influence its action .
Análisis Bioquímico
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-[(2,5-Difluorophenyl)methyl]azetidine-3-carboxylic acid can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but its activity can decrease over time due to degradation . Long-term exposure to the compound can lead to sustained changes in cellular function, highlighting the importance of understanding its temporal effects.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, while higher doses can lead to toxic or adverse effects . Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing harm. Understanding these dosage effects is crucial for developing safe and effective therapeutic applications.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels The compound’s impact on these pathways can lead to changes in cellular metabolism, affecting overall cellular function
Propiedades
IUPAC Name |
1-[(2,5-difluorophenyl)methyl]azetidine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11F2NO2/c12-9-1-2-10(13)7(3-9)4-14-5-8(6-14)11(15)16/h1-3,8H,4-6H2,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOJQSQCHBUFEIP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1CC2=C(C=CC(=C2)F)F)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11F2NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Phenyl[(3,3,3-trifluoro-2-hydroxypropyl)sulfanyl]methanone](/img/structure/B1531861.png)







![N-[(1-fluorocyclopentyl)methyl]oxolan-3-amine](/img/structure/B1531875.png)
![6-[3-(Hydroxymethyl)pyrrolidin-1-yl]pyridine-3-carboxylic acid](/img/structure/B1531877.png)
![3-Chloro-1-[3-(hydroxymethyl)pyrrolidin-1-yl]propan-1-one](/img/structure/B1531879.png)

![2-Chloro-3-{octahydrocyclopenta[c]pyrrol-2-yl}pyrazine](/img/structure/B1531883.png)
![1-({[(4-Chlorophenyl)methyl]amino}methyl)cyclobutan-1-ol](/img/structure/B1531884.png)
